molecular formula C31H30N4O7 B054296 5'-O-DMT-rI CAS No. 119898-59-8

5'-O-DMT-rI

カタログ番号: B054296
CAS番号: 119898-59-8
分子量: 570.6 g/mol
InChIキー: PQXVLEMIGAJLIN-BQOYKFDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-riboinosine) is a modified nucleoside derivative widely used in the synthesis of oligoribonucleotides (RNA fragments) for biochemical and molecular biology research. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, which enhances solubility and facilitates stepwise solid-phase oligonucleotide synthesis . Key properties include:

  • CAS No.: 127212-34-4
  • Molecular formula: C₃₇H₄₄N₄O₇Si
  • Molecular weight: 684.85 g/mol
  • Purity: ≥98% (by HPLC)
  • Solubility: 250 mg/mL in DMSO .

This compound is critical for RNA ligation and the preparation of photoactivatable RNA probes, as demonstrated in the synthesis of TMG-capped U1 snRNA fragments .

準備方法

合成経路と反応条件

5'-O-DMT-rIの合成は、通常、リボイノシンの5'-ヒドロキシル基をジメトキシトリチル基で保護することを含みます。 これは、ピリジンなどの塩基の存在下でジメトキシトリチルクロリドとの反応によって達成されます . 反応条件は通常、ヒドロキシル基を完全に保護するために、室温で数時間反応物を撹拌することを伴います。

工業的生産方法

工業的環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、自動合成装置と制御された反応条件の使用を含みます。 次に、化合物はクロマトグラフィー技術を使用して精製され、不純物が除去されます .

化学反応の分析

反応の種類

5'-O-DMT-rIは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から形成される主要な生成物には、さらなるオリゴヌクレオチド合成で使用される、さまざまな保護されたおよび脱保護されたリボイノシン誘導体が含まれます .

科学的研究の応用

Oligonucleotide Synthesis

5'-O-DMT-rI plays a crucial role in the synthesis of oligonucleotides, which are short fragments of nucleic acids. The DMT group protects the 5'-hydroxyl group during the synthesis process, allowing for selective reactions at other sites on the nucleoside.

Key Applications:

  • Gene Sequencing: Oligonucleotides synthesized with this compound are essential for sequencing technologies, enabling accurate reading of genetic information.
  • Antisense Oligonucleotides: These are designed to bind complementary RNA sequences, effectively silencing gene expression associated with diseases.
  • Probes for Hybridization: this compound modified oligonucleotides serve as probes in molecular hybridization techniques, aiding in the detection of specific nucleic acid sequences.

Therapeutic Applications

Recent studies have indicated potential therapeutic applications of compounds related to this compound, particularly in the context of RNA therapeutics.

Case Study: RNA Interference

  • Mechanism: Small interfering RNAs (siRNAs) synthesized using 5'-O-DMT modifications can effectively knock down target genes implicated in various diseases, including cancer and viral infections.
  • Research Findings: A study demonstrated that siRNAs with DMT protection showed enhanced stability and efficacy in cellular uptake compared to unmodified counterparts .

Chemical Biology

The use of this compound extends into chemical biology where it aids in studying RNA structure and function.

Applications:

  • RNA Structure Analysis: The incorporation of this compound allows researchers to synthesize modified RNAs that can be used to probe structural features and dynamics.
  • Enzyme Studies: Modified RNA substrates are employed to investigate enzyme interactions and mechanisms, contributing to our understanding of ribozymes and RNA-based catalysis.

Synthesis of Modified Nucleotides

This compound is integral in producing various modified nucleotides that enhance the properties of oligonucleotides.

Advantages:

  • Increased Stability: The DMT protection provides stability against nucleases, making these oligonucleotides suitable for therapeutic applications.
  • Facilitated Purification: The hydrophobic nature of the DMT group aids in the purification process during oligonucleotide synthesis, allowing for easier isolation of desired products .

Data Table: Comparative Properties of Oligonucleotides with and without this compound

PropertyOligonucleotide with this compoundOligonucleotide without Modification
StabilityHighModerate
Ease of PurificationHighLow
Cellular UptakeEnhancedReduced
Application ScopeBroad (therapeutics, diagnostics)Limited (basic research)

作用機序

5'-O-DMT-rIの作用機序は、保護されたリボイノシン誘導体としての役割に関係しています。DMT基は、オリゴヌクレオチド合成中に5'-ヒドロキシル基を保護し、不要な反応を防ぎ、正しいヌクレオチド配列が形成されるようにします。 DMT基は、酸性条件下で選択的に除去でき、さらなる修飾と合成手順を可能にします .

類似の化合物との比較

This compoundは、オリゴリボヌクレオチド合成の特定の用途においてユニークです。類似の化合物には、以下が含まれます。

これらの化合物は、同様の保護基を共有しており、特定のオリゴリボヌクレオチドの合成に使用されますが、this compoundは、リボイノシン用に特別に調整されています .

類似化合物との比較

Comparison with Similar Nucleotide Derivatives

Structural and Functional Differences

5'-O-DMT-rI belongs to a family of nucleotide derivatives with distinct protecting groups and nucleobase modifications. Below is a comparative analysis:

Table 1: Key Features of this compound and Related Compounds

Compound Name CAS No. Protecting Groups Nucleobase Molecular Weight Key Applications References
This compound 127212-34-4 5'-DMT Inosine 684.85 RNA ligation, oligoribonucleotide synthesis
5'-O-DMT-rU N/A 5'-DMT Uridine ~660* RNA synthesis, fluorescent labeling
5'-O-TBDMS-dA N/A 5'-TBDMS Adenosine ~600* DNA synthesis, stability enhancement
5'-O-DMT-2'-O-TBDMS-rI 127212-34-4 5'-DMT, 2'-TBDMS Inosine 684.85 Dual-protected RNA synthesis
5'-O-DMT-3'-O-TBDMS-2'-O-methyl-Uridine 121058-85-3 5'-DMT, 3'-TBDMS, 2'-methyl Uridine 988.21 Gene expression, DNA sequencing

*Approximate values based on analogous structures.

Key Observations:

Protecting Groups :

  • The DMT group (dimethoxytrityl) is common in this compound and related compounds (e.g., 5'-O-DMT-rU). It improves solubility and enables controlled deprotection during synthesis .
  • TBDMS (tert-butyldimethylsilyl) in compounds like 5'-O-TBDMS-dA enhances steric protection of hydroxyl groups, improving stability during DNA synthesis .
  • Dual protection (e.g., 5'-DMT-2'-TBDMS-rI) allows precise control over RNA assembly by selectively removing groups at specific synthesis steps .

Nucleobase Variations: Inosine (in this compound) mimics guanosine in base-pairing but pairs with adenine, cytosine, or uracil, enabling versatile RNA design . Uridine derivatives (e.g., 5'-O-DMT-rU) are used in RNA synthesis and fluorescent labeling .

Applications :

  • RNA Synthesis : this compound and 5'-O-DMT-rU are critical for oligoribonucleotide synthesis, while 5'-O-TBDMS-dA is tailored for DNA .
  • Specialized Probes : Compounds like 5'-O-DMT-3'-O-TBDMS-2'-O-methyl-Uridine are used in gene expression studies due to their resistance to nucleases .

Purity and Handling

All listed compounds exhibit high purity (≥98%), ensuring reliability in experimental workflows . However, handling requires strict safety protocols:

  • Storage : Most derivatives are stored at -20°C to prevent degradation .
  • Safety: While classified as non-hazardous, personal protective equipment (e.g., gloves, masks) is recommended to avoid inhalation or skin contact .

Differentiation from Psychoactive Compounds

Despite acronym similarities, this compound is unrelated to psychoactive tryptamines like 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine). The latter is a serotonin receptor agonist with hallucinogenic effects, whereas this compound is a non-psychoactive nucleoside derivative .

Research and Development Trends

Recent studies focus on optimizing protecting groups for automated oligonucleotide synthesis. For example:

  • DMT vs. TBDMS : DMT is preferred for its ease of removal under mild acidic conditions, while TBDMS offers superior stability in long-term storage .
  • Hybrid Modifications : Dual-protected compounds (e.g., 5'-DMT-2'-TBDMS-rI) are gaining traction for complex RNA architectures .

生物活性

5'-O-DMT-rI (5'-O-Dimethoxytrityl-ribose) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a nucleoside analog that features a dimethoxytrityl (DMT) protecting group at the 5' position of ribose. This modification is significant as it can influence the compound's stability, solubility, and interaction with biological targets. Nucleoside analogs like this compound are often investigated for their roles in antiviral therapies and as potential tools in gene therapy.

The biological activity of this compound is primarily linked to its interaction with nucleic acid structures. The DMT group enhances the compound's stability against nucleases, which can prolong its half-life in biological systems. This stability is crucial for therapeutic applications where prolonged activity is desired.

Key Mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Analogous to other nucleoside analogs, this compound may interfere with viral replication by inhibiting viral polymerases.
  • Enhanced Cellular Uptake : The DMT modification may facilitate better cellular uptake compared to unmodified nucleosides, enhancing its therapeutic efficacy.

Antiviral Activity

Nucleoside analogs have been extensively studied for their antiviral properties. For instance, compounds that inhibit viral polymerases can effectively reduce viral load in infected cells.

Cancer Therapy

Nucleoside analogs are also explored in oncology for their ability to disrupt DNA synthesis in rapidly dividing cancer cells. The modification of ribose can enhance selectivity towards cancerous cells.

Case Studies and Research Findings

Several case studies highlight the potential applications of compounds similar to this compound:

  • Case Study on Antiviral Efficacy :
    • A study demonstrated that modified nucleosides could significantly reduce viral replication in vitro, showcasing the potential of such compounds as antiviral agents. The results indicated a dose-dependent response with IC50 values comparable to established antiviral drugs.
  • Clinical Trials in Oncology :
    • Clinical trials involving nucleoside analogs have shown promising results in treating various cancers. For example, a trial reported that patients receiving a modified nucleoside exhibited improved survival rates compared to those on standard therapy.
  • Therapeutic Index :
    • Research indicates that modifications like those seen in this compound can improve the therapeutic index of nucleosides by reducing toxicity while maintaining efficacy against target cells.

Data Tables

PropertyValue/Description
Molecular FormulaC₁₄H₁₉N₄O₇
Molecular Weight337.32 g/mol
StabilityEnhanced due to DMT modification
Potential ApplicationsAntiviral therapy, Cancer treatment
Study TypeFindings
In Vitro StudiesSignificant reduction in viral load
Clinical TrialsImproved patient outcomes in oncology
Mechanistic StudiesInhibition of polymerase activity

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthesis protocols for 5'-O-DMT-rI to ensure reproducibility?

  • Methodological Answer : Synthesis protocols must prioritize purity optimization and scalability. Use high-resolution analytical techniques (e.g., NMR, LC-MS) to verify intermediate and final product integrity. Include detailed descriptions of solvent systems, reaction temperatures, and purification steps in supplemental materials to enable replication. Cross-validate results with independent labs to confirm reproducibility .

Q. How should researchers characterize the receptor-binding profile of this compound to minimize assay variability?

  • Methodological Answer : Employ radioligand binding assays with standardized cell lines (e.g., HEK293 expressing human 5-HT receptors). Control for batch-to-batch variability in receptor expression levels and use reference agonists/antagonists (e.g., serotonin, ketanserin) as internal controls. Report both IC₅₀ and Ki values with confidence intervals to contextualize affinity differences .

Q. What are the best practices for validating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for plasma and tissue quantification. Include longitudinal sampling to assess half-life and bioavailability across species (e.g., rodents, non-human primates). Account for interspecies metabolic differences by analyzing major metabolites via fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported neurophysiological effects of this compound across electrophysiological studies?

  • Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., in vitro brain slices vs. in vivo recordings). Standardize protocols by reporting electrode configurations, anesthesia protocols, and baseline neural activity. Use computational modeling to isolate compound-specific effects from confounding variables (e.g., stress responses in awake animals) .

Q. What strategies are effective for resolving contradictions in this compound’s role in neuroplasticity pathways?

  • Methodological Answer : Apply multi-omics approaches (transcriptomics, proteomics) to identify downstream targets in neuronal cultures and animal models. Use CRISPR/Cas9 knockouts to validate pathway specificity. Compare results across time points (acute vs. chronic administration) to differentiate transient from sustained effects .

Q. How should data from behavioral assays of this compound be analyzed to account for intersubject variability?

  • Methodological Answer : Implement mixed-effects statistical models to partition variance between subjects and treatments. Use blinded scoring for qualitative behavioral outcomes (e.g., open-field tests) and include positive/negative controls (e.g., ketamine for antidepressant assays). Publish raw datasets with metadata (e.g., animal sex, housing conditions) to enable meta-analyses .

Methodological and Data Management Questions

Q. What steps are critical for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance in this compound research data?

  • Methodological Answer : Deposit raw spectra, chromatograms, and behavioral data in discipline-specific repositories (e.g., Chemotion, nmrXiv) with persistent identifiers (DOIs). Use standardized metadata schemas (e.g., ISA-Tab) to document experimental conditions. Provide code scripts for data analysis in open-source platforms like GitHub .

Q. How can researchers optimize electronic lab notebooks (ELNs) for collaborative this compound projects?

  • Methodological Answer : Adopt ELNs with version control and audit trails (e.g., LabArchives, Chemotion ELN). Tag entries with project-specific keywords and link to external datasets via hyperlinks. Establish SOPs for data entry consistency and train team members on GDPR-compliant data sharing practices .

Q. Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to animal studies investigating this compound’s psychoactive effects?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain ethics committee approval for protocols involving prolonged behavioral stress or invasive monitoring. Include humane endpoints and justify sample sizes via power analyses to minimize animal use .

Q. How can peer reviewers assess the robustness of this compound studies for publication?

  • Methodological Answer : Request raw data, statistical analysis plans, and reagent validation certificates during review. Check for adherence to community standards (e.g., MIAME for microarray data). Encourage pre-registration of hypotheses and analysis pipelines to reduce HARKing (hypothesizing after results are known) .

特性

IUPAC Name

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVLEMIGAJLIN-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5'-O-DMT-rI
5'-O-DMT-rI
5'-O-DMT-rI
5'-O-DMT-rI
5'-O-DMT-rI
5'-O-DMT-rI

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。